Ethyl 4-methyl-3-[(3-methylphenyl)sulfamoyl]benzoate
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Overview
Description
Ethyl 4-methyl-3-[(3-methylphenyl)sulfamoyl]benzoate is an organic compound belonging to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is characterized by its complex structure, which includes a benzoate group, a sulfamoyl group, and an ethyl ester group.
Future Directions
Mechanism of Action
Target of Action
The primary target of Ethyl 4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzoate, also known as MSAB, is β-catenin . β-catenin is a key component of the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation .
Mode of Action
MSAB interacts with β-catenin via direct affinity interaction within the C-terminal two thirds (a.a. 301-670) of the Armadillo repeat region (a.a. 136–686) . This interaction induces β-catenin ubiquitination and proteasomal degradation , leading to a decrease in β-catenin levels .
Biochemical Pathways
The interaction of MSAB with β-catenin affects the Wnt/β-catenin signaling pathway . By promoting the degradation of β-catenin, MSAB downregulates Wnt/β-catenin target genes, thereby inhibiting Wnt signaling-dependent cell proliferation .
Result of Action
MSAB exhibits potent anti-tumor effects selectively on Wnt-dependent cancer cells . It decreases cell viability of Wnt-dependent cells while showing little effect on Wnt-independent cells and normal human cells . In animal models, it has been shown to inhibit tumor growth of Wnt-dependent cancer cells .
Action Environment
The action of MSAB is influenced by the cellular environment. Its efficacy is dependent on the presence of Wnt signaling, as it shows little efficacy in Wnt-independent cultures
Biochemical Analysis
Biochemical Properties
In biochemical reactions, ethyl 4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzoate interacts with β-catenin, a protein that plays a crucial role in the Wnt signaling pathway . The nature of this interaction involves the compound binding to β-catenin, which leads to the degradation of β-catenin .
Cellular Effects
Ethyl 4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzoate has significant effects on various types of cells. It selectively decreases the viability of Wnt-dependent cells while showing little effect on Wnt-independent cells and normal human cells . This compound influences cell function by downregulating Wnt/β-catenin target genes, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of ethyl 4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzoate involves direct affinity interaction with β-catenin . This interaction induces β-catenin ubiquitination and proteasomal degradation . The result is a decrease in the levels of active β-catenin, leading to changes in gene expression.
Dosage Effects in Animal Models
The effects of ethyl 4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzoate vary with different dosages in animal models . Daily intraperitoneal injection (10-20 mg/kg/day) is efficacious in suppressing the expansion of established tumors from HCT116, HT115, and H23 xenografts in mice . It exhibits little efficacy against the Wnt-independent H460 tumor growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-methyl-3-[(3-methylphenyl)sulfamoyl]benzoate typically involves the esterification of 4-methyl-3-[(3-methylphenyl)sulfamoyl]benzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-3-[(3-methylphenyl)sulfamoyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Brominated or nitrated derivatives.
Scientific Research Applications
Ethyl 4-methyl-3-[(3-methylphenyl)sulfamoyl]benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- Ethyl benzoate
- Methyl benzoate
- Phenyl benzoate
Comparison
Ethyl 4-methyl-3-[(3-methylphenyl)sulfamoyl]benzoate is unique due to the presence of the sulfamoyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 4-methyl-3-[(3-methylphenyl)sulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-4-22-17(19)14-9-8-13(3)16(11-14)23(20,21)18-15-7-5-6-12(2)10-15/h5-11,18H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBMSEBUGYNBEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=CC(=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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